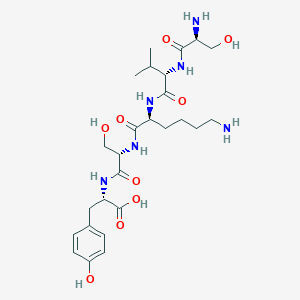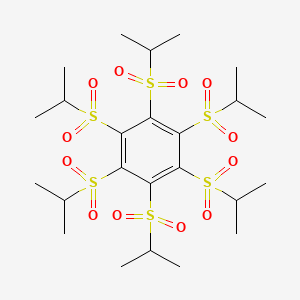
Hexa(propane-2-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa(propane-2-sulfonyl)benzene is an organic compound with the molecular formula C24H42O12S6. It consists of a benzene ring substituted with six propane-2-sulfonyl groups. This compound is notable for its unique structure, which includes multiple sulfone groups, making it a subject of interest in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa(propane-2-sulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent yields. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, optimizing the formation of the target compound .
Chemical Reactions Analysis
Types of Reactions
Hexa(propane-2-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfone groups can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfone groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Hexa(propane-2-sulfonyl)benzene has a wide range of applications in scientific research:
Biology: The compound’s sulfone groups make it useful in the study of enzyme inhibition and protein interactions.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Hexa(propane-2-sulfonyl)benzene involves its interaction with molecular targets through its sulfone groups. These groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The compound can also undergo redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-tris(propane-2-sulfonyl): Similar structure but with three sulfone groups instead of six.
Hexa(methylsulfonyl)benzene: Contains methylsulfonyl groups instead of propane-2-sulfonyl groups.
Uniqueness
Hexa(propane-2-sulfonyl)benzene is unique due to its high number of sulfone groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups and high thermal stability .
Properties
CAS No. |
213740-57-9 |
|---|---|
Molecular Formula |
C24H42O12S6 |
Molecular Weight |
715.0 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(propan-2-ylsulfonyl)benzene |
InChI |
InChI=1S/C24H42O12S6/c1-13(2)37(25,26)19-20(38(27,28)14(3)4)22(40(31,32)16(7)8)24(42(35,36)18(11)12)23(41(33,34)17(9)10)21(19)39(29,30)15(5)6/h13-18H,1-12H3 |
InChI Key |
QZZPNFCYKSNNET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C(=C(C(=C1S(=O)(=O)C(C)C)S(=O)(=O)C(C)C)S(=O)(=O)C(C)C)S(=O)(=O)C(C)C)S(=O)(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


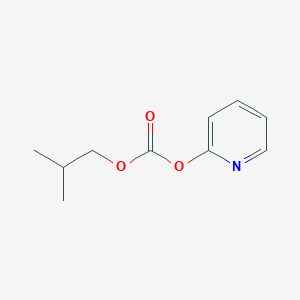
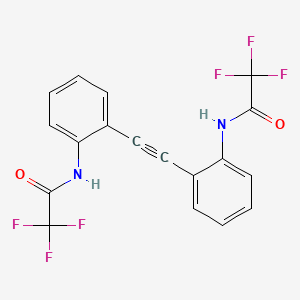
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
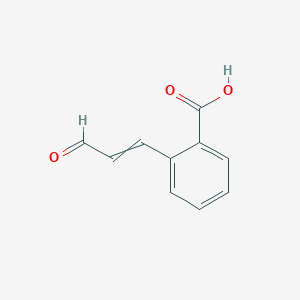
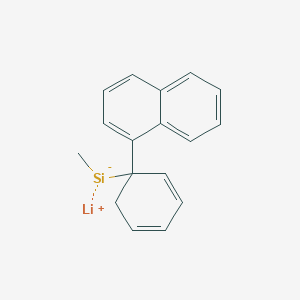


![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
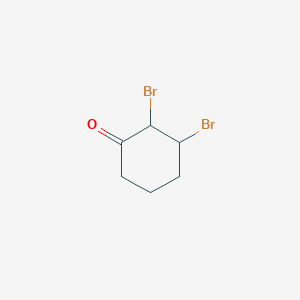
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)

